4-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE
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Overview
Description
4-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE is a Schiff base compound derived from the condensation of an aldehyde and an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of 3-hydroxybenzaldehyde with 6-methyl-3-sulfanylidenetetrahydro-1,2,4-triazin-5-one in the presence of a suitable solvent such as methanol. The reaction is carried out under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: 3-hydroxybenzaldehyde and 6-methyl-3-sulfanylidenetetrahydro-1,2,4-triazin-5-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
- 2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
4-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific structural features, such as the presence of a triazine ring and a Schiff base linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[(E)-(3-hydroxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-7-10(17)15(11(18)14-13-7)12-6-8-3-2-4-9(16)5-8/h2-6,16H,1H3,(H,14,18)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRJRJWIWNXMIJ-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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